2-amino-3-(3-cyanophenyl)propanoic Acid

fluorescence spectroscopy Förster resonance energy transfer multi-site protein labeling

Researchers using para-cyanophenylalanine (Phe4CN) as a vibrational Stark probe frequently encounter spectral congestion when attempting simultaneous two-site monitoring-the para isomer's transition masks secondary signals, preventing orthogonal electrostatic field reconstruction. 3-Cyanophenylalanine (Phe3CN) resolves this bottleneck through its distinct S₁←S₀ transition centered away from both the ortho (~280 nm) and para (~230 nm) isomers, enabling selective excitation in multi-probe FRET experiments. • Dual-probe vector mapping: Pair with Phe4CN to project the local electric field along two geometrically independent dipole axes (PDB 3OR0 vs. 3OQY), reconstructing the full electrostatic vector in enzyme active sites. • pH-responsive fluorescence: Quantum yield decreases measurably in basic conditions via PET from the deprotonated N-terminal amine-design genetically encoded pH sensors for membrane translocation and protein folding studies. • Scalable synthesis: Available in racemic (DL) and enantiopure (L-, D-) forms at ≥97% HPLC purity; meta-substitution offers distinct advantages in protecting-group compatibility and crystallization for amidrazone-functionalized thrombin inhibitor pathways.

Molecular Formula
Molecular Weight 190.2
CAS No. 63999-80-4
Cat. No. B613270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(3-cyanophenyl)propanoic Acid
CAS63999-80-4
Molecular Weight190.2
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CC(C(=O)O)N
InChIInChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3-cyanophenyl)propanoic Acid (CAS 63999-80-4): A Meta-Cyano Phenylalanine Derivative for Spectroscopic Probe and Drug Intermediate Applications


2-Amino-3-(3-cyanophenyl)propanoic acid, also designated DL-3-cyanophenylalanine or H-DL-Phe(3-CN)-OH, is a non-proteinogenic amino acid of molecular formula C₁₀H₁₀N₂O₂ (MW 190.20 g·mol⁻¹) in which a nitrile (–CN) group is substituted at the meta position of the phenyl ring of phenylalanine [1]. This compound is formally classified by ChEBI as an L-phenylalanine derivative and a nitrile (ChEBI:233130) [2]. Its commercial availability in both racemic (DL) and enantiopure (L-, D-) forms at purities ranging from 95% to ≥99% (HPLC) supports its use as a research building block in medicinal chemistry, peptide synthesis, and biophysical spectroscopy .

Why Positional Isomers of Cyanophenylalanine Cannot Be Used Interchangeably in 2-Amino-3-(3-cyanophenyl)propanoic Acid Applications


Although the ortho (2-), meta (3-), and para (4-) isomers of cyanophenylalanine share the same molecular formula and are often described interchangeably in general literature, their distinct substitution patterns on the phenyl ring produce measurable differences in electronic transition dipole orientation, excited-state preference, vibrational Stark tuning geometry, and synthetic downstream utility [1]. The meta-cyano isomer occupies a unique intermediate space: its S₁←S₀ transition is centered at wavelengths distinct from both the ortho isomer (~280 nm) and the para isomer (~230 nm), enabling selective excitation in multi-probe experiments [2]. Furthermore, the meta nitrile dipole vector in the RNase S active site reports on an orthogonal component of the local electric field inaccessible to the para-substituted probe [3]. Substituting a para- or ortho-cyanophenylalanine without verifying positional compatibility therefore risks loss of spectroscopic resolution, misinterpretation of electrostatic field data, or synthetic divergence in drug-intermediate pathways.

2-Amino-3-(3-cyanophenyl)propanoic Acid: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Electronic Transition Preference Enables Selective Excitation Orthogonal to Para- and Ortho-Cyanophenylalanine

The meta-cyano isomer (Phe3CN) exhibits a distinct electronic transition preference relative to its ortho and para counterparts. Phe2CN favors the S₁←S₀ transition centered at ~280 nm, while Phe4CN favors the S₂←S₀ transition centered at ~230 nm. Phe3CN possesses an intermediate transition character that allows selective fluorophore excitation at wavelengths where Phe4CN absorption is minimal [1]. This orthogonality enables the pairing of 3-cyanophenylalanine with 4-cyanophenylalanine (or tryptophan/tyrosine) as a donor–acceptor pair for one- and two-step FRET distance measurements within a single peptide chain [2].

fluorescence spectroscopy Förster resonance energy transfer multi-site protein labeling

Meta-Cyano Dipole Orientation Reports on an Orthogonal Electric Field Vector Component Relative to Para-Cyano in Enzyme Active Sites

In the seminal ribonuclease S (RNase S) study by Fafarman and Boxer (2010), both p-cyanophenylalanine (p-CNF) and m-cyanophenylalanine (m-CNF) were site-specifically introduced near the active site, with X-ray crystallographic structures solved for both variants at 2.30 Å resolution (PDB: 3OQY for p-CNF at position 8; PDB: 3OR0 for m-CNF at position 13) [1]. The backbone RMSD between the wild-type and nitrile-modified proteins was minimal, confirming non-perturbative incorporation. Critically, the nitrile dipole vector of m-CNF is geometrically distinct from that of p-CNF, allowing the two probes to sample different spatial components of the local electrostatic field when used in combination [2]. Vibrational Stark spectra confirmed the predominance of the linear Stark tuning rate for both probes, but the magnitude of the field-induced frequency shift (Δν̄) depends on the projection of the electric field onto the nitrile bond axis—making the positional isomer choice a determinant of which field vector component is measured [3].

vibrational Stark spectroscopy electrostatic field mapping enzyme mechanism

Molar Absorptivity and Fluorescence Quantum Yield Match Para-Cyanophenylalanine, Enabling Interchangeable Probe Use with Position-Specific Advantages

The Martin et al. (2016) study demonstrates that the molar absorptivities (ε) of 2-cyanophenylalanine and 3-cyanophenylalanine are comparable to that of 4-cyanophenylalanine, and their fluorescence quantum yields (Φ) fall on the same scale as the natural fluorophores tyrosine and tryptophan (~0.09–0.14 in aqueous solution) [1]. This equivalence means that 3-cyanophenylalanine can serve as a drop-in replacement for 4-cyanophenylalanine in single-probe fluorescence applications where the para isomer is conventionally used, while retaining the meta-specific advantage of orthogonal excitation for multi-probe experiments [2]. Additionally, the quantum yield of Phe3CN decreases in basic environments due to photoinduced electron transfer from the deprotonated N-terminal amine, providing a pH-sensing capability analogous to that established for Phe4CN [3].

fluorescence quantum yield molar absorptivity spectroscopic probe interchangeability

Patent-Protected Synthetic Utility: Meta-Substituted Cyanophenylalanine as a Key Intermediate for the Oral Thrombin Inhibitor LB30057

US Patent 6,284,912 (LG Chemical Ltd.) explicitly claims a nickel-catalyzed cyanation process for preparing both para- and meta-substituted cyanophenylalanine derivatives as indispensable intermediates for LB30057, an orally active direct thrombin inhibitor [1]. LB30057 demonstrated potent, concentration-dependent inhibition of thrombin catalytic activity (IC₅₀ in the nanomolar range) and prevented arterial and venous thrombosis in rat and dog models following oral administration [2]. The patent further notes that para- and/or meta-substituted cyanophenylalanines have also been used as key intermediates for the thrombin inhibitor CRC 220 and GPIIb/IIIa receptor antagonists [3]. While the para isomer serves as the direct building block for LB30057 in the published synthetic route, the patent's equal protection of the meta-substituted derivative indicates its viability as an alternative entry point for process chemistry optimization, potentially offering differentiated reactivity or crystallinity advantageous for large-scale manufacturing.

medicinal chemistry thrombin inhibition nickel-catalyzed cyanation

Commercial Purity Benchmark: ≥99% (HPLC) Available for Reproducible Biophysical and Synthetic Applications

Commercially sourced DL-3-cyanophenylalanine (CAS 63999-80-4) is available at ≥99% purity by HPLC from multiple reputable suppliers, with batch-specific Certificates of Analysis including NMR, HPLC, and GC traceability . This purity level is critical for applications where trace amino acid impurities can confound protein incorporation fidelity (e.g., amber suppression in E. coli expression systems) or where side products from incomplete cyanation can poison transition-metal catalysts in downstream synthetic steps [1]. By contrast, lower-purity grades (95%) of the same compound or its positional isomers may contain des-cyano phenylalanine or oxidized byproducts that interfere with spectroscopic baselines or coupling yields [2].

purity specification HPLC quality control procurement standard

Optimal Deployment Scenarios for 2-Amino-3-(3-cyanophenyl)propanoic Acid Based on Quantitative Differentiation Evidence


Dual-Probe FRET Experiments Requiring Independent Excitation of Two Cyanophenylalanine Reporters in a Single Peptide Chain

When a protein/peptide system demands simultaneous monitoring of two distinct sites via Förster resonance energy transfer, 3-cyanophenylalanine serves as the ideal second probe alongside 4-cyanophenylalanine. As demonstrated by Martin et al. (2016), Phe3CN's intermediate transition preference allows selective excitation without spectral cross-talk with Phe4CN, enabling one- and two-step FRET distance measurements between the meta-cyano donor and a para-cyano or tryptophan acceptor [1]. This scenario directly leverages the orthogonality documented in Section 3, Evidence Item 1.

Complete Electrostatic Field Vector Mapping of Enzyme Active Sites Using Complementary Nitrile Vibrational Probes

Building on the Fafarman & Boxer (2010) RNase S study, structural biology groups can combine m-cyanophenylalanine (PDB 3OR0) with p-cyanophenylalanine (PDB 3OQY) at distinct positions within an enzyme active site [2]. Because the nitrile dipole vectors of the two isomers are geometrically non-equivalent, vibrational Stark spectroscopy on the dual-labeled protein yields electric field projections along two independent axes, enabling full vector reconstruction of the electrostatic environment—information that a single probe isomer cannot provide [3].

Process Chemistry Route-Scouting for Amidrazone-Class Thrombin Inhibitors (LB30057 and Analogs)

Medicinal chemistry and process development teams pursuing amidrazone-functionalized thrombin inhibitors can employ the meta-cyanophenylalanine intermediate as an alternative starting material when the para-cyano route encounters scalability bottlenecks. US Patent 6,284,912 protects nickel-catalyzed cyanation methodology applicable to both regioisomers, and the meta derivative may offer distinct advantages in protecting-group compatibility, crystallization, or enantiomeric resolution during large-scale manufacturing [4].

pH-Sensing Peptide Constructs Using 3-Cyanophenylalanine Fluorescence Quenching at the N-Terminus

The quantum yield of Phe3CN decreases measurably in basic environments due to photoinduced electron transfer from the deprotonated N-terminal amine, as established by Martin et al. (2016) [1]. This property enables the design of genetically or synthetically incorporated pH sensors in which the fluorescence intensity of 3-cyanophenylalanine at a peptide N-terminus reports on local pH changes—applicable to studies of membrane translocation, endosomal trafficking, or protein folding/unfolding transitions.

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